molecular formula C15H14N2 B14313699 1,4-Dihydro-1,4-ethanoacridin-9-amine CAS No. 116207-36-4

1,4-Dihydro-1,4-ethanoacridin-9-amine

Cat. No.: B14313699
CAS No.: 116207-36-4
M. Wt: 222.28 g/mol
InChI Key: UHMRSHXHRITBAU-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,4-ethanoacridin-9-amine is a heterocyclic compound characterized by its unique structure, which includes a bicyclic system fused with an acridine core. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-1,4-ethanoacridin-9-amine typically involves the reaction of aminobenzonitrile with 1,2-dibromoethane in the presence of a base such as diethyl ether . The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The purification of the compound is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,4-ethanoacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, reduced amines, and substituted acridines .

Scientific Research Applications

1,4-Dihydro-1,4-ethanoacridin-9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-ethanoacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. The compound intercalates into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 9-amino-1,4-dihydro-1,4-ethanoacridine
  • 1,4-dihydro-1,4-ethano-9-acridinamine

Comparison

Compared to similar compounds, 1,4-Dihydro-1,4-ethanoacridin-9-amine exhibits unique properties such as higher stability and specific biological activity. Its structure allows for more efficient intercalation into DNA, making it a more potent agent in biological applications .

Properties

CAS No.

116207-36-4

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

3-azatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaen-10-amine

InChI

InChI=1S/C15H14N2/c16-14-11-3-1-2-4-12(11)17-15-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10H,6,8H2,(H2,16,17)

InChI Key

UHMRSHXHRITBAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3=C(C4=CC=CC=C4N=C23)N

Origin of Product

United States

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